Compound Description: This compound exhibits potent and selective binding to dopamine D4 receptors. It displays an IC50 value of 0.057 nM for D4 receptors, demonstrating exceptional selectivity (>10,000-fold) over D2 receptors. This selectivity extends to serotonin 5-HT1A and adrenergic α1 receptors. [, ]
Relevance: This compound shares the core structure of a benzamide substituted with a piperazine ring with N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide. The variations lie in the substitutions on the piperazine nitrogen (4-chlorophenyl vs. ethyl) and the benzamide ring (3-methoxy vs. 3-methyl and 4-piperazinyl). These structural similarities, particularly the conserved benzamide-piperazine motif, suggest potential similarities in their binding properties and pharmacological profiles. [, ]
Compound Description: WC-10 demonstrates high affinity and selectivity for dopamine D3 receptors compared to dopamine D2 receptors. It exhibits a Kd value of 1.2 nM for human HEK D3 receptors, indicating 66-fold higher affinity compared to HEK D2L receptors. []
Relevance: Similar to N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide, WC-10 possesses a benzamide core structure. Both compounds also feature a piperazine ring linked to the benzamide moiety via an alkyl chain. While the specific substituents on the piperazine and benzamide rings differ, the shared core structure and piperazine linkage highlight their structural kinship. This suggests that WC-10, alongside its D3 receptor activity, might exhibit interactions with targets influenced by the benzamide-piperazine structure, potentially overlapping with the biological profile of the main compound. []
Compound Description: This compound displays nanomolar affinity for the dopamine D4 receptor and high selectivity (>100-fold) over various other receptors, including D2, D3, 5-HT1A, 5-HT2A, 5-HT2C, and σ1. It demonstrates favorable properties for brain penetration and low nonspecific binding, making it a potential PET tracer for dopamine D4 receptors. [, ]
Relevance: Both N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide and compound 7 share a common scaffold consisting of a benzamide ring connected to a piperazine ring via an ethyl linker. The key difference lies in the substitution on the piperazine nitrogen, where compound 7 features a 3-cyanopyridin-2-yl group instead of an ethyl group. This shared scaffold suggests potential similarities in their physicochemical properties and binding interactions with specific targets. [, ]
Compound Description: TAS-116 is a potent and selective inhibitor of HSP90α and HSP90β, exhibiting oral bioavailability in mice. It displays unique binding interactions within the N-terminal ATP binding site of HSP90, resulting in significant antitumor effects in an NCI-H1975 xenograft mouse model. []
Relevance: Both N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide and TAS-116 belong to the benzamide class of compounds. While TAS-116 possesses a more complex structure with multiple fused heterocycles, the shared benzamide moiety suggests a potential for overlapping biological activities. Understanding the specific interactions of TAS-116 with its target could provide insights into the potential pharmacological profile of the simpler benzamide derivative, especially considering the known influence of benzamide derivatives on cellular processes. []
Compound Description: AACBA acts as a potent antagonist of the P2X7 receptor, demonstrating efficacy in various animal models of pain and inflammation. It inhibits human P2X7-mediated calcium flux (IC50 ≈ 18 nM) and quinolinium uptake (IC50 ≈ 85 nM) and displays in vivo activity by reducing LPS-induced IL-6 release, preventing carrageenan-induced paw edema, and exhibiting prophylactic effects in collagen-induced arthritis. []
Relevance: Similar to N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide, AACBA features a central benzamide core. While their structures diverge significantly beyond this core, the shared benzamide moiety suggests a potential for some degree of shared biological activity, particularly considering the established role of benzamides in modulating inflammatory pathways. Investigating the specific interactions of AACBA with P2X7 might offer insights into the potential anti-inflammatory properties of structurally related benzamides like the main compound. []
Compound Description: K-604 is a potent and selective acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with a 229-fold selectivity over ACAT-2. This compound demonstrates good aqueous solubility and oral absorption, making it a promising clinical candidate for diseases involving ACAT-1 overexpression. []
Relevance: Although structurally distinct from N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide, K-604 shares the presence of a piperazine ring as a key structural element. This shared feature hints at potential similarities in their pharmacological profiles, particularly regarding their interaction with biological targets sensitive to piperazine-containing compounds. Understanding K-604's mechanism and therapeutic potential can indirectly provide insights into the potential applications of other piperazine-containing compounds like the main compound. []
Compound Description: FMPD demonstrates potential as a novel antipsychotic, displaying high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. Importantly, it exhibits lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine, suggesting a potentially lower risk of metabolic side effects. []
Relevance: Like N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide, FMPD incorporates a piperazine ring within its structure. While the overall structures are distinct, the shared piperazine moiety suggests potential similarities in their binding affinities and pharmacological actions, particularly concerning interactions with receptors or enzymes sensitive to piperazine-containing ligands. FMPD's antipsychotic activity, alongside its relatively lower affinity for histamine H1 receptors, highlights the potential of piperazine-containing compounds like the main compound in targeting neurological pathways with reduced side effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.